N,N-Dimethyl-2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide
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Overview
Description
N,N-Dimethyl-2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide is a complex organic compound that features both benzamide and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide typically involves the condensation of a benzamide derivative with an imidazole derivative. One common method involves the reaction of 2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzoic acid with N,N-dimethylamine under acidic conditions to form the desired benzamide compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or solid acid catalysts may be employed to facilitate the reaction .
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 2-keto-3-(1H-imidazol-4-ylmethyl)benzamide.
Reduction: Formation of N,N-dimethyl-2-hydroxy-3-(1H-imidazolin-4-ylmethyl)benzamide.
Substitution: Formation of halogenated derivatives such as 2-hydroxy-3-(1H-imidazol-4-ylmethyl)-5-chlorobenzamide.
Scientific Research Applications
N,N-Dimethyl-2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The benzamide moiety can interact with protein targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
N,N-Dimethylbenzamide: Lacks the hydroxyl and imidazole groups, making it less versatile in terms of chemical reactivity.
2-Hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide: Similar structure but without the N,N-dimethyl groups, affecting its solubility and interaction with biological targets.
N,N-Dimethyl-2-hydroxybenzamide: Lacks the imidazole ring, reducing its potential as a ligand for metal ions.
Properties
CAS No. |
127170-94-9 |
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Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H15N3O2/c1-16(2)13(18)11-5-3-4-9(12(11)17)6-10-7-14-8-15-10/h3-5,7-8,17H,6H2,1-2H3,(H,14,15) |
InChI Key |
ASILEQFPRKFMKK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1O)CC2=CN=CN2 |
Origin of Product |
United States |
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